4,4-difluoro-1-{[(2S)-pyrrolidin-2-yl]methyl}piperidine dihydrochloride
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Overview
Description
4,4-difluoro-1-{[(2S)-pyrrolidin-2-yl]methyl}piperidine dihydrochloride is a synthetic organic compound characterized by the presence of fluorine atoms and a piperidine ring. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-1-{[(2S)-pyrrolidin-2-yl]methyl}piperidine dihydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and pyrrolidine derivatives.
Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or similar reagents under controlled conditions.
Formation of Piperidine Ring: The piperidine ring is constructed through cyclization reactions, often involving nucleophilic substitution or reductive amination.
Final Steps: The final compound is obtained by combining the fluorinated piperidine with the pyrrolidine moiety, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the synthesis steps efficiently.
Automated systems: For precise control of reaction conditions.
Purification techniques: Such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-difluoro-1-{[(2S)-pyrrolidin-2-yl]methyl}piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at controlled temperatures.
Reduction: Often carried out in inert atmospheres to prevent unwanted side reactions.
Substitution: Conditions vary widely but may include the use of catalysts or specific solvents to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: Can produce alcohols or amines.
Scientific Research Applications
4,4-difluoro-1-{[(2S)-pyrrolidin-2-yl]methyl}piperidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 4,4-difluoro-1-{[(2S)-pyrrolidin-2-yl]methyl}piperidine dihydrochloride exerts its effects involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways: Modulating signaling pathways or metabolic processes.
Effects: Resulting in changes in cellular function or physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4,4-difluoropiperidine
- 1-{[(2S)-pyrrolidin-2-yl]methyl}piperidine
- Other fluorinated piperidine derivatives
Uniqueness
4,4-difluoro-1-{[(2S)-pyrrolidin-2-yl]methyl}piperidine dihydrochloride is unique due to:
- Structural Features : The presence of both fluorine atoms and a pyrrolidine moiety.
- Biological Activity : Potentially distinct pharmacological properties compared to similar compounds.
- Synthetic Accessibility : The specific synthetic routes and conditions required for its preparation.
This compound’s unique combination of structural and functional attributes makes it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
2679950-35-5 |
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Molecular Formula |
C10H20Cl2F2N2 |
Molecular Weight |
277.18 g/mol |
IUPAC Name |
4,4-difluoro-1-[[(2S)-pyrrolidin-2-yl]methyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C10H18F2N2.2ClH/c11-10(12)3-6-14(7-4-10)8-9-2-1-5-13-9;;/h9,13H,1-8H2;2*1H/t9-;;/m0../s1 |
InChI Key |
SBKQTAGGLPKZJU-WWPIYYJJSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CN2CCC(CC2)(F)F.Cl.Cl |
Canonical SMILES |
C1CC(NC1)CN2CCC(CC2)(F)F.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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